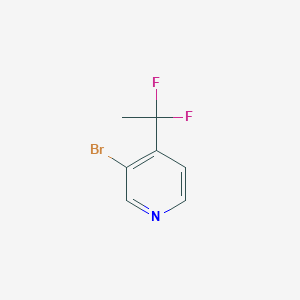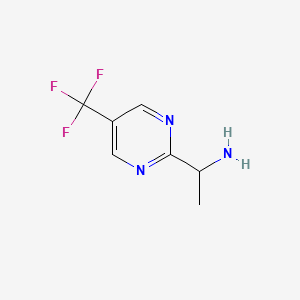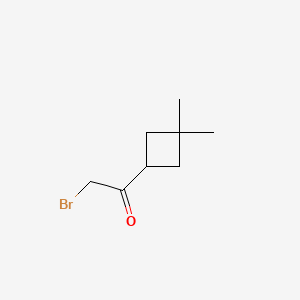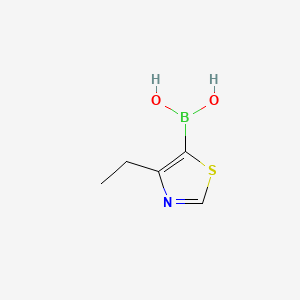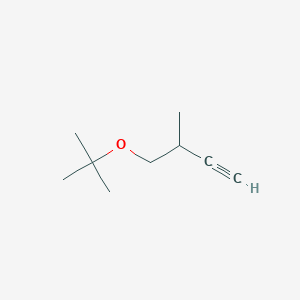
4-(Tert-butoxy)-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-methylbut-1-yne typically involves the reaction of tert-butyl alcohol with a suitable alkyne precursor under specific conditions. One common method involves the use of a strong base such as potassium tert-butoxide to deprotonate the alkyne, followed by the addition of tert-butyl alcohol to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3-methylbut-1-yne involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the alkyne moiety can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxy group .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxy)benzaldehyde: Shares the tert-butoxy group but differs in the aromatic backbone.
Hexa(tert-butoxy)ditungsten(III): Contains multiple tert-butoxy groups and a metal center.
4-(Tert-butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: Similar tert-butoxy group with additional functional groups.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxy]but-1-yne |
InChI |
InChI=1S/C9H16O/c1-6-8(2)7-10-9(3,4)5/h1,8H,7H2,2-5H3 |
InChI Key |
IPADRSGUIOQZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


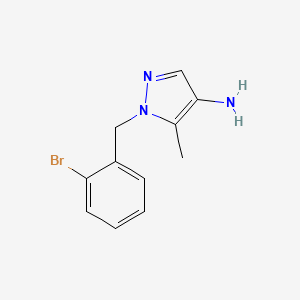
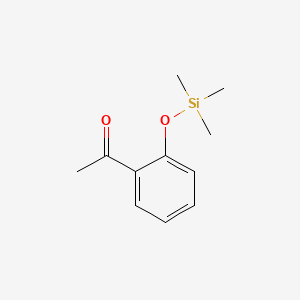
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

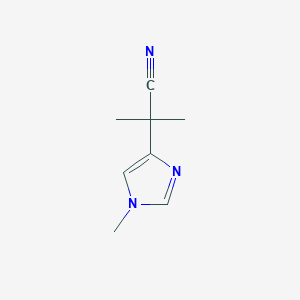
![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
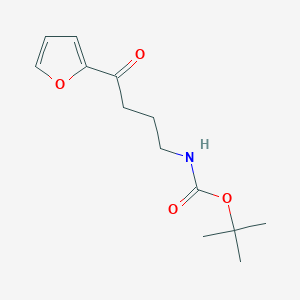
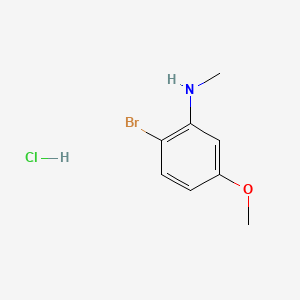
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
